molecular formula C24H24N2O4S B12481593 N-(2-ethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(2-ethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B12481593
M. Wt: 436.5 g/mol
InChI Key: JWAQRMUAIHXMAB-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are known for their diverse applications in materials science, pharmaceuticals, and chemical research due to their unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol with formaldehyde and an amine.

    Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding acid chloride with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Conditions vary depending on the specific substitution but often involve catalysts or specific solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action for N-(2-ethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing cellular pathways. In materials science, its structural properties could contribute to the stability and performance of the materials it is incorporated into.

Comparison with Similar Compounds

Similar Compounds

    N-(2-ethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine: Lacks the carboxamide group.

    N-(2-ethylphenyl)-4-[(4-methylphenyl)sulfonyl]-2H-1,4-benzoxazine-2-carboxamide: Lacks the dihydro component.

Uniqueness

The presence of both the sulfonyl and carboxamide groups, along with the benzoxazine ring, gives N-(2-ethylphenyl)-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide unique chemical properties that can be exploited in various applications.

Properties

Molecular Formula

C24H24N2O4S

Molecular Weight

436.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C24H24N2O4S/c1-3-18-8-4-5-9-20(18)25-24(27)23-16-26(21-10-6-7-11-22(21)30-23)31(28,29)19-14-12-17(2)13-15-19/h4-15,23H,3,16H2,1-2H3,(H,25,27)

InChI Key

JWAQRMUAIHXMAB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)C

Origin of Product

United States

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